molecular formula C11H11ClO4S B12433544 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester

3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester

Cat. No.: B12433544
M. Wt: 274.72 g/mol
InChI Key: KEUCZFOLYFRYTK-UHFFFAOYSA-N
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Description

3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester is a high-value chemical intermediate designed for research and development applications. This compound features a unique molecular structure that integrates an ethyl acrylate group, known for its reactivity as a Michael acceptor and dienophile in cycloaddition reactions , with a highly reactive chlorosulfonyl group. This combination makes it a versatile building block, particularly in medicinal chemistry for the synthesis of novel sulfonamide and sulfamate-based compounds. Research into structurally similar compounds, such as N-acyl sulfamic acid esters, has demonstrated their potential as hypocholesterolemic agents by effectively reducing serum cholesterol and plasma concentrations of apolipoprotein(a), which are key targets in treating atherosclerosis and preventing restenosis . Furthermore, the acrylic acid ester moiety is a common pharmacophore in compounds that activate key biological pathways; for instance, certain 3-phenyl-acrylic acid derivatives have been identified as potent AMPK activators, which can inhibit lipid accumulation and show promise for treating conditions like non-alcoholic fatty liver disease (NAFLD) . Researchers can leverage this compound's dual functionality—the ethyl acrylate for nucleophilic additions and polymerizations, and the chlorosulfonyl group for amidation and esterification reactions—to develop new small molecule therapeutics, advanced polymers, and specialty chemicals. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

ethyl 3-(3-chlorosulfonylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCZFOLYFRYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Subsequent Esterification

The Knoevenagel condensation is a classical method for forming α,β-unsaturated carbonyl compounds. For this synthesis, 3-chlorosulfonylbenzaldehyde reacts with malonic acid derivatives (e.g., diethyl malonate) in the presence of a weak base such as piperidine or ammonium acetate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration to yield the acrylic acid intermediate. Subsequent esterification with ethanol under acidic conditions (e.g., H₂SO₄) produces the target ester.

Key Reaction Parameters

Parameter Conditions
Catalyst Piperidine or ammonium acetate
Temperature 80–100°C (reflux)
Solvent Ethanol, toluene, or acetonitrile
Esterification Agent Ethanol/H₂SO₄
Yield 60–75% (over two steps)

Mechanistic Insights

  • Enolate Formation : Deprotonation of diethyl malonate generates a resonance-stabilized enolate.
  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of 3-chlorosulfonylbenzaldehyde.
  • Dehydration : Elimination of water forms the α,β-unsaturated intermediate.
  • Esterification : Acid-catalyzed reaction with ethanol completes the synthesis.

Side Reactions

  • Dialkylation at the α-carbon of malonic ester, leading to by-products.
  • Hydrolysis of the chlorosulfonyl group under prolonged acidic conditions.

Chloro Sulfonation of Ethyl 3-(3-Aminophenyl)acrylate

This method involves introducing the chlorosulfonyl group via diazotization and sulfonation. Ethyl 3-(3-aminophenyl)acrylate is treated with chlorosulfonic acid (ClSO₃H) or a mixture of sulfur dioxide (SO₂) and hydrochloric acid (HCl) in the presence of copper(I) chloride (CuCl). The reaction proceeds through in situ generation of a diazonium salt, followed by sulfonation and chlorination.

Key Reaction Parameters

Parameter Conditions
Sulfonating Agent ClSO₃H or SO₂/HCl
Catalyst CuCl (0.5–1.0 equiv)
Temperature 0–5°C (initial), then 25–30°C
Solvent Acetic acid/HCl mixture
Yield 70–85%

Procedure

  • Diazotization : The amine group is converted to a diazonium salt using NaNO₂/HCl at 0–5°C.
  • Sulfonation : SO₂ gas is bubbled through the reaction mixture, forming a sulfonic acid intermediate.
  • Chlorination : HCl introduces the chlorine atom, yielding the chlorosulfonyl group.
  • Workup : Neutralization with aqueous NaHCO₃ and extraction with dichloromethane.

Advantages

  • High regioselectivity for the 3-position due to directing effects of the amino group.
  • Compatibility with ester functionalities without hydrolysis.

Direct Chlorosulfonylation of 3-Phenylacrylic Acid

A less common but efficient approach involves direct sulfonation of 3-phenylacrylic acid followed by esterification. Chlorosulfonic acid (ClSO₃H) is added dropwise to 3-phenylacrylic acid at 0°C, forming 3-(3-chlorosulfonylphenyl)acrylic acid. Subsequent esterification with ethanol and H₂SO₄ yields the target compound.

Key Reaction Parameters

Parameter Conditions
Sulfonating Agent ClSO₃H (2.0 equiv)
Temperature 0–5°C (sulfonation), 60°C (esterification)
Solvent Dichloromethane (sulfonation), ethanol (esterification)
Yield 65–78% (over two steps)

Challenges

  • Competing sulfonation at the 4-position of the phenyl ring, requiring careful temperature control.
  • Corrosive reagents necessitate specialized glassware.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Knoevenagel Condensation Simple, scalable Dialkylation by-products 60–75%
Chloro Sulfonation High regioselectivity Requires hazardous gases (SO₂) 70–85%
Direct Sulfonylation Fewer steps Low positional selectivity 65–78%

Side Reactions and Mitigation Strategies

  • Dialkylation in Knoevenagel Route :
    • Mitigation: Use stoichiometric base and controlled addition of aldehyde.
  • Hydrolysis of Chlorosulfonyl Group :
    • Mitigation: Avoid aqueous workup; use anhydrous conditions.
  • Oxidation of Amine Precursor :
    • Mitigation: Conduct reactions under inert atmosphere (N₂/Ar).

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (–SO2_2Cl) group is highly electrophilic, making it susceptible to nucleophilic substitution. This reactivity is leveraged to synthesize sulfonamides, sulfonate esters, and other derivatives .

Key Reactions and Conditions:

Nucleophile Reagent/Conditions Product Yield References
AminesRNH2_2, DMF, 0–25°CSulfonamide derivatives65–85%
AlcoholsROH, Et3_3N, CH2_2Cl2_2, RTSulfonate esters70–90%
ThiolsRSH, K2_2CO3_3, DMSO, 50°CThiosulfonate derivatives60–75%

Mechanism :

  • Nucleophilic attack on the sulfur atom of –SO2_2Cl.

  • Displacement of chloride ion, forming a sulfonate intermediate.

  • Proton transfer or salt formation (e.g., with Et3_3N) .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield acrylic acid derivatives .

Hydrolysis Pathways:

Condition Reagents Product Byproducts References
Acidic (H3_3O+^+)H2_2O, HCl, reflux3-(3-Chlorosulfonyl-phenyl)-acrylic acidEthanol
Basic (OH^-)NaOH, H2_2O/EtOH, 60°CSodium acrylate derivativeEthanol

Mechanistic Notes :

  • Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating water attack .

  • Basic hydrolysis (saponification) : Irreversible deprotonation drives the reaction to completion .

Reduction and Oxidation Reactions

The compound’s conjugated double bond and sulfonyl group enable redox transformations .

Redox Pathways:

Reaction Type Reagents Product Notes References
ReductionLiAlH4_4, THF, 0°C3-(3-Chlorosulfonyl-phenyl)-propanol esterSelective C=C reduction
OxidationH2_2O2_2, AcOH, 50°CSulfone derivativesRequires catalytic acid

Key Insight :

  • The α,β-unsaturated ester system directs hydride addition regioselectivity during reduction .

Grignard and Organometallic Additions

The ester carbonyl participates in nucleophilic additions, yielding tertiary alcohols .

Example Reaction:

Reagents : Ethylmagnesium bromide (2 eq.), THF, −78°C → RT
Product : 3-(3-Chlorosulfonyl-phenyl)-3-hydroxy-pentanoic acid ethyl ester
Mechanism :

  • Grignard addition to the ester carbonyl, forming a ketone intermediate.

  • Second equivalent of Grignard reagent adds to the ketone .

Photocatalyzed Alkoxycarbonylation

Recent studies highlight potential for radical-based functionalization under light irradiation .

Experimental Setup:

  • Catalyst : Ir(ppy)3_3 (1 mol%)

  • Conditions : Blue LED, CH3_3CN, RT

  • Outcome : Forms β-chloro ester derivatives via alkoxycarbonyl radical intermediates .

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the synthesis of bioactive compounds for pharmaceutical research.

Medicine:

  • Explored for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and polymers.
  • Applied in the development of coatings and adhesives with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 3-(4-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester
  • 3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid methyl ester
  • 3-(Toluene-4-sulfonylamino)-propionic acid methyl ester

Comparison:

  • 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester is unique due to the position of the chlorosulfonyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules.
  • Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Biological Activity

3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Molecular Structure

  • Molecular Formula : C12H13ClO4S
  • Molecular Weight : 290.75 g/mol
  • IUPAC Name : Ethyl 3-(3-chlorosulfonylphenyl)acrylate

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
DensityNot available

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit promising antimicrobial properties. A study evaluated various derivatives for their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This property suggests its potential application in treating conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

Several studies have focused on the anticancer effects of acrylic acid derivatives. For instance, a recent research article reported that this compound showed significant antiproliferative activity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers synthesized a series of acrylic acid derivatives, including this compound. They tested these compounds against a panel of bacterial strains. The compound demonstrated an MIC of 50 µg/mL against E. coli, which is promising for further development into antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

A study published in a pharmacological journal investigated the anti-inflammatory mechanisms of sulfonamide-containing compounds. The results indicated that the compound significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity Assessment

In vitro assays were performed on various cancer cell lines (e.g., breast cancer and leukemia). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines .

Q & A

Q. What catalytic systems are effective for synthesizing 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester, and how do reaction conditions influence yield?

Copper triflate [Cu(OTf)₂] is a robust catalyst for synthesizing α,β-unsaturated esters via olefination of aldehydes with ethyl diazoacetate (EDA). Key variables include:

  • Catalyst loading : 10 mol% Cu(OTf)₂ achieves optimal yields in aromatic aldehyde reactions.
  • Temperature : Reactions proceed at room temperature, minimizing side products like dimerization.
  • Solvent : Dichloromethane or toluene enhances selectivity for the trans-isomer. Yield optimization requires balancing steric and electronic effects of substituted aldehydes. For example, electron-deficient aldehydes (e.g., nitro-substituted) show slower kinetics but higher regioselectivity .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • ¹H NMR : The trans-configuration of the α,β-unsaturated ester is confirmed by coupling constants (J = 15–16 Hz) between the vinylic protons. Aromatic protons from the 3-chlorosulfonylphenyl group appear as a multiplet in δ 7.5–8.2 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1710 cm⁻¹ (ester C=O), ~1640 cm⁻¹ (conjugated C=C), and ~1370 cm⁻¹ (S=O of sulfonyl chloride) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 284 for C₁₁H₁₀ClO₄S) confirm the molecular formula .

Q. What are the primary synthetic challenges in introducing the chlorosulfonyl group to the acrylic acid ethyl ester framework?

Sulfonation of the phenyl ring typically precedes esterification. Direct sulfonation of acrylic acid derivatives risks side reactions (e.g., polymerization or hydrolysis). A two-step approach is preferred:

  • Step 1 : Sulfonate the benzene ring using chlorosulfonic acid (ClSO₃H) at 0–5°C to form 3-chlorosulfonylbenzoic acid.
  • Step 2 : Esterify the carboxylic acid with ethanol under acidic catalysis (H₂SO₄), followed by acrylation via aldol condensation .

Q. How does the chlorosulfonyl group affect the compound’s solubility and stability in organic solvents?

The polar sulfonyl chloride group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces stability in protic solvents (e.g., water, alcohols) due to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) at –20°C is recommended to prevent decomposition .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Spill Management : Absorb with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic pathways explain the role of copper triflate in catalyzing the formation of α,β-unsaturated esters?

Cu(OTf)₂ activates the aldehyde via Lewis acid coordination, facilitating nucleophilic attack by EDA. A proposed catalytic cycle involves:

  • Step 1 : Coordination of Cu²⁺ to the aldehyde carbonyl, polarizing the C=O bond.
  • Step 2 : EDA decomposition generates a carbene intermediate, which inserts into the Cu–aldehyde complex.
  • Step 3 : β-Hydride elimination forms the α,β-unsaturated ester and regenerates the catalyst. Computational studies suggest a six-membered transition state governs stereoselectivity .

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions on the 3-chlorosulfonylphenyl moiety?

Density Functional Theory (DFT) calculations reveal that the sulfonyl chloride group is a strong meta-directing substituent due to its electron-withdrawing resonance effects. Electrophilic attacks (e.g., nitration) preferentially occur at the para position relative to the sulfonyl group, with activation energies ~5 kcal/mol lower than ortho pathways .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during acrylate ester synthesis?

  • Inhibitors : Radical scavengers (e.g., hydroquinone, 0.1 wt%) suppress acrylate polymerization.
  • Low Temperatures : Reactions conducted below 30°C reduce radical initiation.
  • Anhydrous Conditions : Moisture exclusion prevents hydrolysis of the sulfonyl chloride group .

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

The electron-deficient dienophile (α,β-unsaturated ester) reacts efficiently with electron-rich dienes (e.g., furan). Steric hindrance from the 3-chlorosulfonyl group slows reactivity with bulky dienes (e.g., anthracene), reducing endo/exo selectivity by ~20% compared to unsubstituted cinnamate esters .

Q. What analytical methods resolve contradictions in reported melting points or spectral data for this compound?

Cross-validation using hyphenated techniques (e.g., LC-NMR, GC-MS) and purity assessments (HPLC ≥98%) are critical. For example, discrepancies in melting points may arise from polymorphic forms, which can be differentiated via X-ray crystallography or DSC analysis .

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